molecular formula C5H11N3O2 B1677426 m-PEG2-Azide CAS No. 215181-61-6

m-PEG2-Azide

Cat. No.: B1677426
CAS No.: 215181-61-6
M. Wt: 145.16 g/mol
InChI Key: OXDZFVNIVMSPEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

m-PEG2-Azide, also known as 1-azido-2-(2-methoxyethoxy)ethane, is a polyethylene glycol-based compound. It is widely used as a linker in the synthesis of proteolysis targeting chimeras (PROTACs) and other bioconjugation applications. The azide group in this compound is highly reactive and can undergo click chemistry reactions, making it a valuable tool in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of m-PEG2-Azide typically involves the reaction of polyethylene glycol with sodium azide. The process begins with the activation of the terminal hydroxyl group of polyethylene glycol using a suitable leaving group, such as tosylate or mesylate. This intermediate is then reacted with sodium azide to form this compound. The reaction is usually carried out in a polar aprotic solvent like dimethyl sulfoxide (DMSO) or acetonitrile at elevated temperatures .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction is typically monitored using techniques like nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC) to ensure the desired product is obtained .

Chemical Reactions Analysis

Types of Reactions: m-PEG2-Azide undergoes various chemical reactions, including:

    Nucleophilic Substitution: The azide group can participate in nucleophilic substitution reactions, particularly with alkyl halides, to form alkyl azides.

    Click Chemistry:

    Reduction: The azide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium azide (NaN3) in polar aprotic solvents like DMSO or acetonitrile.

    Click Chemistry: Copper sulfate (CuSO4) and sodium ascorbate in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or catalytic hydrogenation using palladium on carbon (Pd/C) and hydrogen gas.

Major Products:

    Nucleophilic Substitution: Alkyl azides.

    Click Chemistry: 1,2,3-Triazoles.

    Reduction: Primary amines.

Scientific Research Applications

Click Chemistry

m-PEG2-Azide is extensively used in click chemistry to create stable triazole linkages. This property allows for the efficient conjugation of various biomolecules, enabling the formation of complex molecular architectures essential for drug development and materials science .

Bioconjugation

The compound plays a crucial role in bioconjugation chemistry, where it is utilized to modify proteins and nucleic acids. This modification enhances the solubility and stability of biomolecules, improving their pharmacological properties such as bioavailability and resistance to degradation .

Case Study: Targeted Drug Delivery
A study demonstrated that azido-functionalized polyethylene glycol derivatives can be incorporated into nanoparticle systems for targeted drug delivery. The incorporation of this compound significantly improved the circulation half-life and reduced immunogenicity in vivo .

Synthesis of PROTACs

This compound serves as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs). PROTACs are bifunctional molecules that recruit E3 ubiquitin ligases to target proteins for degradation through the ubiquitin-proteasome system. This application is particularly valuable in cancer research, where selective degradation of oncogenic proteins can lead to therapeutic advancements .

Polymer Science

In polymer science, this compound is used to produce functionalized polymers with specific properties. Its ability to undergo nucleophilic substitution reactions allows for the creation of diverse polymeric materials tailored for various industrial applications .

Comparison with Similar Compounds

m-PEG2-Azide can be compared with other azide-containing compounds, such as:

    m-PEG3-Azide: Similar to this compound but with an additional ethylene glycol unit, providing increased flexibility and length.

    m-PEG4-Azide: Contains two additional ethylene glycol units, offering even greater flexibility and length.

    Alkyl Azides: Simple alkyl chains with an azide group, used in similar nucleophilic substitution and click chemistry reactions

The uniqueness of this compound lies in its polyethylene glycol backbone, which imparts water solubility, biocompatibility, and flexibility, making it highly suitable for biological and medical applications .

Biological Activity

m-PEG2-Azide is a specialized compound utilized in various biochemical applications, particularly in the field of drug discovery and development. This article explores the biological activity of this compound, focusing on its chemical properties, mechanisms of action, and practical applications in research.

This compound is a polyethylene glycol (PEG) derivative that features an azide functional group. The structure can be represented as follows:

  • Chemical Name: this compound
  • Molecular Formula: Cn_nH2n+1_{2n+1}On_nN3_3 (where nn typically refers to the number of ethylene glycol units)
  • Functional Groups: Azide group (-N₃), PEG moiety

The azide group allows for participation in click chemistry , specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which is a highly efficient method for bioconjugation and labeling.

The biological activity of this compound primarily stems from its ability to facilitate the conjugation of biomolecules through click chemistry. This process can be utilized for:

  • Targeted Drug Delivery: By attaching therapeutic agents to specific targets, this compound enhances the delivery efficacy while minimizing side effects.
  • Biomolecule Labeling: It can be employed to label proteins or nucleic acids for visualization and tracking in biological systems.

Research Findings

Recent studies have highlighted the utility of this compound in various applications:

  • Bioconjugation Efficiency:
    • A study demonstrated that this compound effectively conjugated with alkyne-functionalized biomolecules under mild conditions, maintaining the biological activity of the conjugated partners .
  • In Vivo Applications:
    • Research has shown that PEGylated compounds, including those using this compound, exhibit improved pharmacokinetics and biodistribution. This is attributed to the hydrophilic nature of PEG, which reduces protein adsorption and subsequent clearance by the immune system .
  • Case Studies:
    • In a case study involving drug delivery systems, this compound was used to create a targeted delivery platform for anticancer drugs. The results indicated enhanced therapeutic efficacy and reduced toxicity compared to non-targeted formulations .

Data Table: Comparative Analysis of this compound

PropertyThis compoundOther PEG Derivatives
Molecular WeightVaries with n (e.g., 500 Da)Varies
SolubilityHigh in aqueous solutionsHigh in aqueous solutions
ReactivityHigh (CuAAC)Moderate
ApplicationDrug delivery, labelingDrug delivery, stabilization

Properties

IUPAC Name

1-azido-2-(2-methoxyethoxy)ethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11N3O2/c1-9-4-5-10-3-2-7-8-6/h2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXDZFVNIVMSPEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

89485-61-0
Record name Poly(oxy-1,2-ethanediyl), α-(2-azidoethyl)-ω-methoxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=89485-61-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID201212327
Record name Poly(oxy-1,2-ethanediyl), α-(2-azidoethyl)-ω-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201212327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89485-61-0
Record name Poly(oxy-1,2-ethanediyl), α-(2-azidoethyl)-ω-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201212327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

1-Azido-2-(2-methoxy-ethoxy)-ethane (607 mg) was prepared by following General Procedure U starting from 1-bromo-2-(2-methoxy-ethoxy)-ethane (1.0 g) and sodium azide (1.07 g). The crude product was used in the next step without further purification.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.07 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
m-PEG2-Azide
Reactant of Route 2
Reactant of Route 2
m-PEG2-Azide
Reactant of Route 3
Reactant of Route 3
m-PEG2-Azide
Reactant of Route 4
Reactant of Route 4
m-PEG2-Azide
Reactant of Route 5
Reactant of Route 5
m-PEG2-Azide
Reactant of Route 6
Reactant of Route 6
m-PEG2-Azide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.